Cas no 158221-14-8 (Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate)

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate structure
158221-14-8 structure
Product Name:Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate
CAS No:158221-14-8
MF:C10H16F3NO4
MW:271.233553886414
MDL:MFCD07779872
CID:2926681
Update Time:2025-07-21

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-METHYLPROPANOATE
    • methyl 2-(tert-butoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoate
    • Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate
    • MDL: MFCD07779872
    • Inchi: 1S/C10H16F3NO4/c1-8(2,3)18-7(16)14-9(4,6(15)17-5)10(11,12)13/h1-5H3,(H,14,16)
    • InChI Key: JRZDIPWVVSCAFJ-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)OC)(C)NC(=O)OC(C)(C)C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 335
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.599

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB170071-1 g
Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe); .
158221-14-8 97%
1 g
€650.00 2023-07-20
abcr
AB170071-1g
Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe); .
158221-14-8 97%
1g
€650.00 2023-09-15

Additional information on Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate (CAS No. 158221-14-8): A Comprehensive Overview

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, identified by its CAS number 158221-14-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and a protected amino group, which are key features that contribute to its unique chemical properties and potential biological activities.

The structure of Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate consists of a carboxylate ester moiety linked to an N-Boc (tert-butoxycarbonyl) protected amino group. The trifluoromethyl group at the third carbon position introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. This structural feature is particularly relevant in the context of drug design, as trifluoromethyl groups are often incorporated into pharmaceuticals to enhance metabolic stability and binding affinity.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their advantageous pharmacokinetic properties. The presence of fluorine atoms can lead to improved lipophilicity, reduced metabolic clearance, and increased binding affinity to biological targets. Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate exemplifies these benefits, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

One of the key applications of this compound is in the field of peptide synthesis. The N-Boc protected amino group provides a stable handle for solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains. Additionally, the trifluoromethyl group can be utilized in subsequent reactions to introduce further functionalization or to modify existing functional groups. This versatility makes Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate a valuable tool for synthetic chemists working on complex molecular architectures.

Recent studies have highlighted the potential of fluorinated compounds in modulating enzyme activity and receptor binding. For instance, the trifluoromethyl group has been shown to enhance the binding affinity of certain drug candidates to their target proteins. This effect is attributed to the ability of fluorine atoms to engage in favorable interactions with hydrogen bond donors and acceptors in biological systems. As a result, Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate may serve as a precursor for developing novel therapeutic agents with improved pharmacological profiles.

The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate involves multi-step organic transformations that require careful optimization to ensure high yields and purity. The introduction of the trifluoromethyl group typically involves halogenation followed by metal-catalyzed cross-coupling reactions. The protection and deprotection steps for the amino group are also critical and must be performed under conditions that minimize side reactions.

In conclusion, Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate (CAS No. 158221-14-8) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for peptide synthesis and a promising candidate for developing novel fluorinated drugs. As research in this area continues to evolve, further applications and derivatives of this compound are likely to emerge, contributing to advancements in medicinal chemistry and drug development.

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